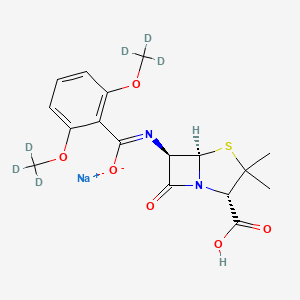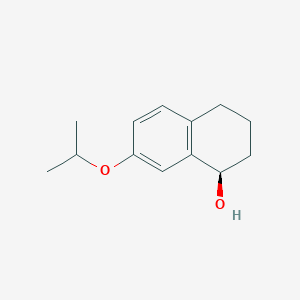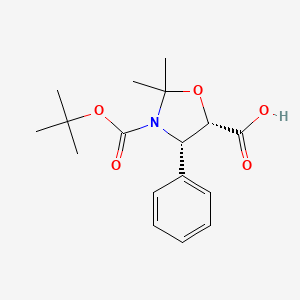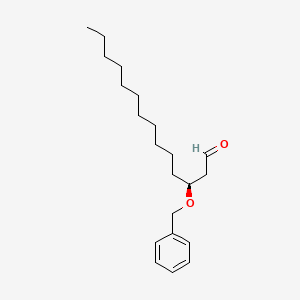
Methicillin-d6 Sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methicillin-d6 Sodium is a deuterated form of methicillin, a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is primarily used in scientific research as a stable isotope-labeled compound. Methicillin itself was discovered in 1960 and was used to treat infections caused by susceptible Gram-positive bacteria, particularly beta-lactamase-producing organisms such as Staphylococcus aureus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methicillin-d6 Sodium involves the incorporation of deuterium atoms into the methicillin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, and the reaction is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, and the reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methicillin-d6 Sodium, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Methicillin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert methicillin to its corresponding alcohols.
Substitution: Methicillin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the beta-lactam ring .
Major Products Formed
The major products formed from these reactions include methicillin sulfoxide, methicillin alcohols, and substituted methicillin derivatives. These products are often used in further research to study the properties and activities of methicillin and its analogs .
科学研究应用
Methicillin-d6 Sodium is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and degradation of methicillin.
Biology: Employed in studies of bacterial resistance mechanisms, particularly in methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of methicillin in the body.
Industry: Applied in the development of new antibiotics and in quality control processes .
作用机制
Methicillin-d6 Sodium, like methicillin, exerts its effects by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. This is achieved by binding to and competitively inhibiting the transpeptidase enzyme (penicillin-binding proteins or PBPs) used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .
相似化合物的比较
Similar Compounds
Similar compounds to Methicillin-d6 Sodium include:
Flucloxacillin: Another beta-lactam antibiotic used to treat infections caused by susceptible Gram-positive bacteria.
Dicloxacillin: A beta-lactam antibiotic similar to methicillin but with a broader spectrum of activity.
Oxacillin: A beta-lactam antibiotic used to treat penicillin-resistant Staphylococcus aureus
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and studies of drug metabolism. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis of the compound in various biological and chemical systems.
属性
分子式 |
C17H19N2NaO6S |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
sodium;N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2,6-bis(trideuteriomethoxy)benzenecarboximidate |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1/i3D3,4D3; |
InChI 键 |
MGFZNWDWOKASQZ-IIBJRIMISA-M |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])C(=N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[O-].[Na+] |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)N=C(C3=C(C=CC=C3OC)OC)[O-])C(=O)O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)



![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)

![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)

![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)

